N-(pyridin-2-ylmethyl)quinoline-8-carboxamide
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Overview
Description
N-(pyridin-2-ylmethyl)quinoline-8-carboxamide, also known as PQA, is a chemical compound that has been extensively studied for its potential therapeutic applications. PQA is a derivative of quinoline and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)quinoline-8-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and cancer. This compound has also been shown to inhibit the activity of enzymes, such as topoisomerase II and COX-2, which are involved in DNA replication and inflammation, respectively.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors in animal models. Furthermore, this compound has been shown to exhibit anti-microbial activity against a wide range of bacterial and fungal pathogens.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(pyridin-2-ylmethyl)quinoline-8-carboxamide in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various biological processes. Furthermore, this compound is relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and testing to ensure its safety.
Future Directions
There are several future directions for the study of N-(pyridin-2-ylmethyl)quinoline-8-carboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in various diseases, such as cancer, inflammation, and infectious diseases. Furthermore, the development of this compound derivatives with improved potency and selectivity could lead to the discovery of novel drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of N-(pyridin-2-ylmethyl)quinoline-8-carboxamide involves the reaction of 2-(chloromethyl)pyridine with 8-aminoquinoline in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The reaction produces this compound as a yellow solid, which can be purified by recrystallization from a suitable solvent.
Scientific Research Applications
N-(pyridin-2-ylmethyl)quinoline-8-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the growth and metastasis of tumors in animal models. Furthermore, this compound has been shown to exhibit anti-microbial activity against a wide range of bacterial and fungal pathogens.
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)quinoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16(19-11-13-7-1-2-9-17-13)14-8-3-5-12-6-4-10-18-15(12)14/h1-10H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZPFNPISPBLTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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